molecular formula C18H26N2O3 B2394741 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one CAS No. 2309711-00-8

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

Cat. No. B2394741
CAS RN: 2309711-00-8
M. Wt: 318.417
InChI Key: UQRWGBYKJATFNG-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor signaling.

Scientific Research Applications

Synthesis and Chemical Properties

  • Histamine H(3) Receptor Antagonist Synthesis : A study details the synthesis of a related compound, highlighting a four-step process that involves inversion of stereogenic centers and desymmetrization of homopiperazine, showcasing its potential as a histamine H(3) receptor antagonist. The synthesis emphasizes cost-efficiency and the strategic use of naturally occurring precursors (Pippel et al., 2010).

  • Cytotoxic Activity of Bicyclic σ Receptor Ligands : Another study synthesizes bicyclic σ receptor ligands demonstrating cytotoxic activity, indicating potential applications in targeting cancer cells. This research elaborates on the creation of these compounds from (R)- and (S)-glutamate and their efficacy against human tumor cell lines (Geiger et al., 2007).

  • Scale-Up Syntheses for H3 Antagonists : The scale-up synthesis of two H3 receptor antagonists is discussed, showing the evolution of synthesis processes to reduce cost and improve efficiency. This work illustrates the chemical ingenuity required to produce complex molecules on a larger scale, potentially for therapeutic applications (Pippel et al., 2011).

Mechanistic Insights and Novel Reactions

  • Ionic ‘Ring-Walk’ Rearrangement : A study investigates the Rh2(OAc)4-catalyzed decomposition of certain diazoketones, proposing an ionic ‘ring-walk’ rearrangement mechanism. This research contributes to understanding the complex behaviors of organic compounds under specific catalytic conditions (Manitto et al., 1999).

  • Aromatic Amidation Protocol for Heterocycle-Fused Compounds : The development of novel 1,4-diazepin-2-one derivatives showcases an innovative aromatic amidation protocol, expanding the toolbox for synthesizing heterocycle-fused compounds. This methodology opens new avenues for creating molecules with potential biological activity (Correa et al., 2003).

properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRWGBYKJATFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

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